

Application Notes and Protocols for 3-(Cyclopropylsulfamoyl)benzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(cyclopropylsulfamoyl)benzoic Acid

Cat. No.: B1352971

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Introduction

3-(Cyclopropylsulfamoyl)benzoic acid is a versatile scaffold in medicinal chemistry, demonstrating potential applications in various therapeutic areas. Its structural similarity to known pharmacophores suggests its utility as a building block for the development of novel inhibitors targeting enzymes and transporters involved in inflammation, cancer, and metabolic diseases. This document provides an overview of its known and potential applications, quantitative data for a key derivative, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and experimental workflows.

One of the most promising applications of this scaffold is in the development of ectonucleoside triphosphate diphosphohydrolase-8 (NTPDase8) inhibitors. A chlorinated derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and selective inhibitor of human NTPDase8 (h-NTPDase8), an enzyme implicated in purinergic signaling and inflammatory processes.[1] Additionally, the structural resemblance of **3-(cyclopropylsulfamoyl)benzoic acid** to probenecid, a well-known uricosuric agent, points towards its potential as an inhibitor of the urate transporter 1 (URAT1), a key target in the management of gout and hyperuricemia.[2][3]

Quantitative Data

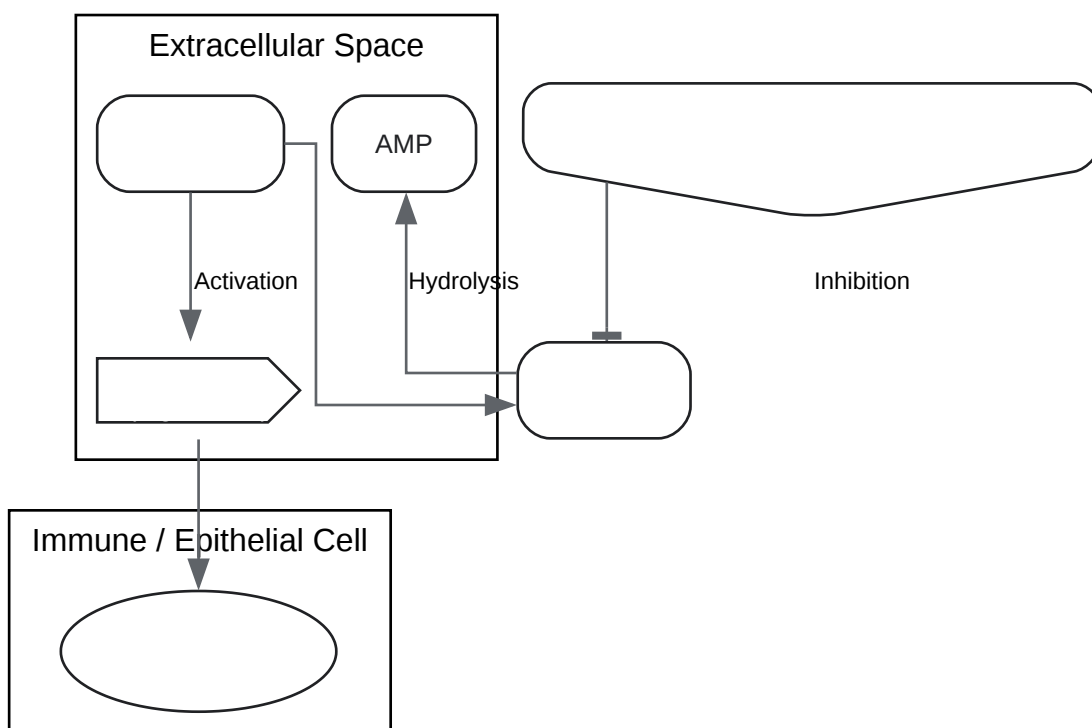
The following table summarizes the inhibitory activity of a key derivative of **3-(cyclopropylsulfamoyl)benzoic acid** against human NTPDase8.

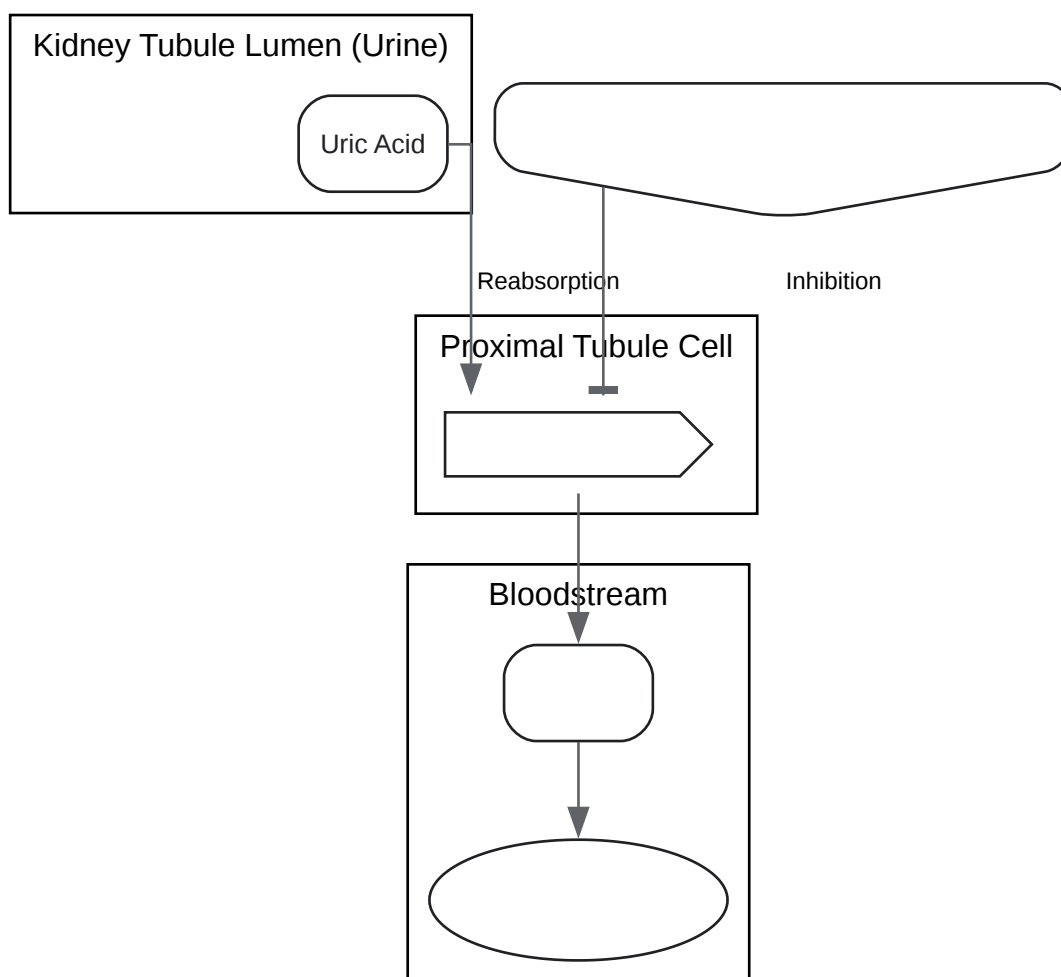
Compound	Target	IC50 (μM)	Notes
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid	h-NTPDase8	0.28 ± 0.07	A potent and selective inhibitor.

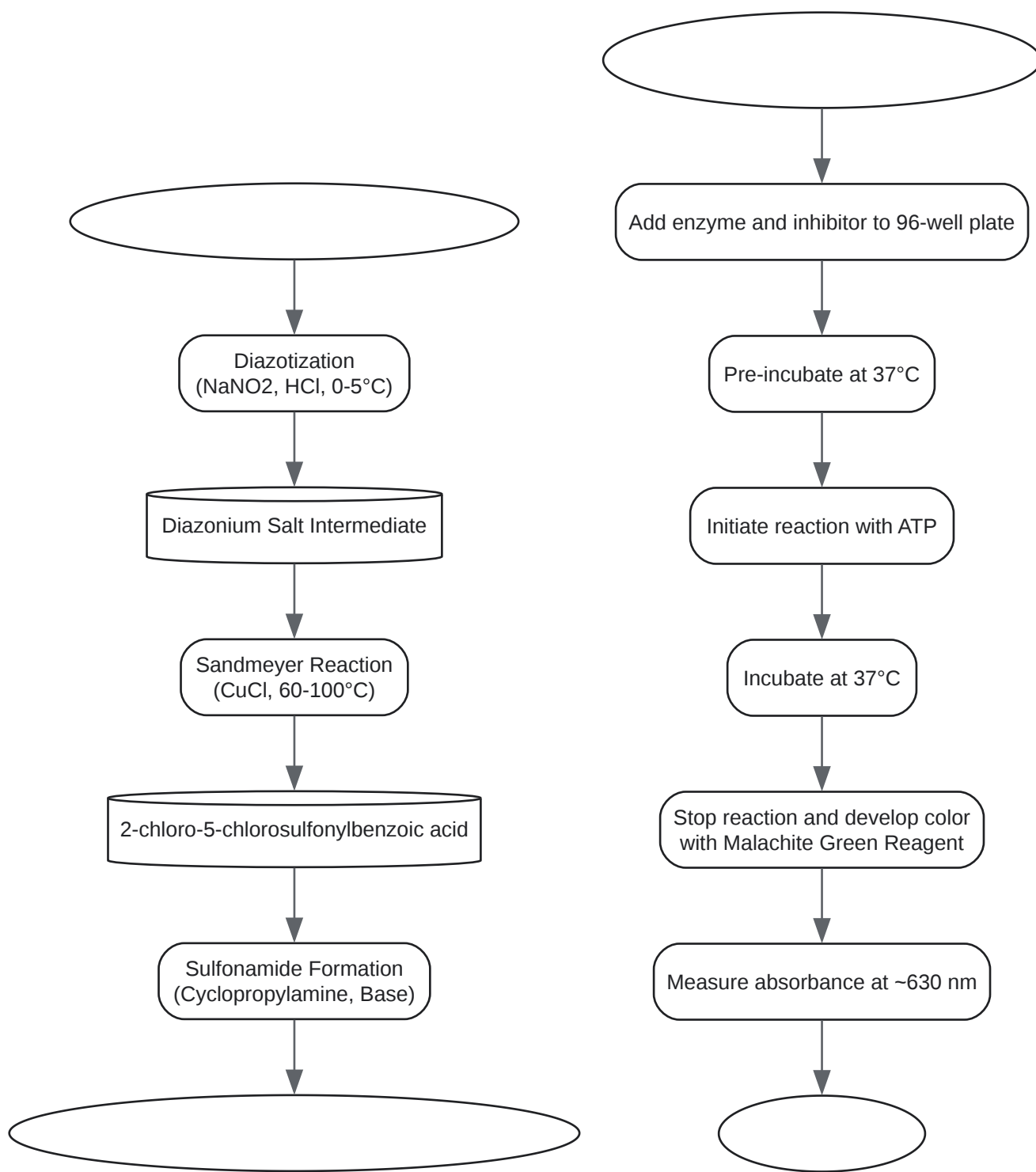
Signaling Pathways

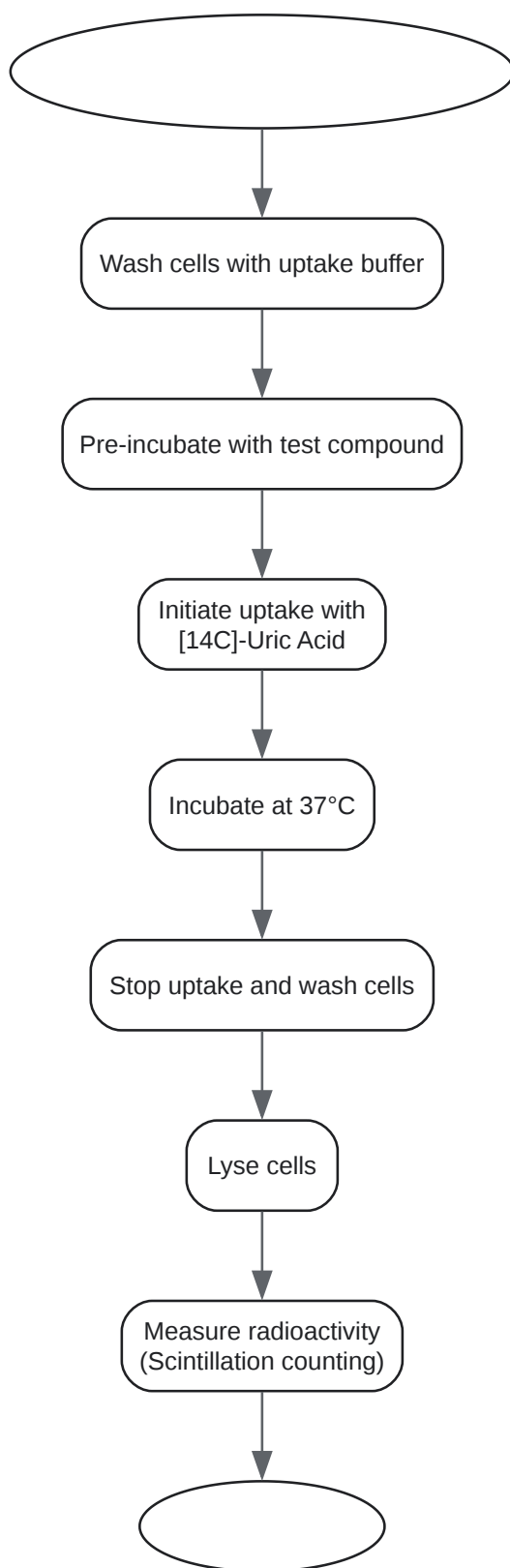
NTPDase8 Signaling in Inflammation

NTPDase8 is an ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP, thereby regulating purinergic signaling. In the context of inflammation, particularly in the gut, NTPDase8 plays a protective role by degrading pro-inflammatory nucleotides that would otherwise activate P2 receptors on immune and epithelial cells, leading to inflammatory responses.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Inhibition of NTPDase8 can, therefore, modulate these inflammatory pathways.









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